9-Chloro-1-nonanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

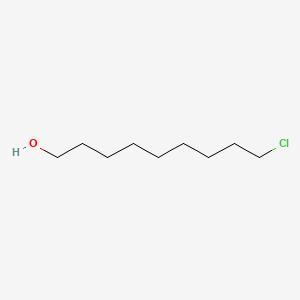

Structure

3D Structure

Properties

IUPAC Name |

9-chlorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWFEAMFGGBZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068630 | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51308-99-7 | |

| Record name | 9-Chloro-1-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51308-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051308997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Selective Monochlorination of 1,9-Nonanediol for the Synthesis of 9-Chloro-1-nonanol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Chloro-1-nonanol is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its structure, featuring a terminal hydroxyl group and a terminal chlorine atom on a nine-carbon chain, allows for orthogonal chemical modifications.[4] The primary challenge in its synthesis from the readily available precursor, 1,9-nonanediol, is achieving selective monochlorination. This guide provides a comprehensive overview of a robust and efficient method for this transformation, focusing on the use of a Vilsmeier-Haack type reagent derived from cyanuric chloride. We delve into the mechanistic underpinnings of this selectivity, present a detailed experimental protocol, and offer insights grounded in established chemical principles to ensure reproducibility and high yields.

The Synthetic Challenge: Achieving Monoselectivity in Symmetrical Diols

The conversion of 1,9-nonanediol to this compound presents a classic chemoselectivity problem. As a symmetrical C9 diol, both primary hydroxyl groups possess nearly identical reactivity.[5] The direct application of many conventional chlorinating agents (e.g., HCl, SOCl₂) often results in a statistical mixture of unreacted starting material, the desired mono-chlorinated product, and the undesired 1,9-dichlorononane byproduct.

Controlling the reaction to favor the formation of the mono-chloro alcohol is paramount. Simply using one equivalent of a chlorinating agent is often insufficient due to the statistical nature of the reaction. As the desired product, this compound, forms, it competes with the remaining 1,9-nonanediol for the chlorinating agent, leading to the formation of the dichloro byproduct. Therefore, the chosen methodology must inherently favor the mono-substitution pathway.

Strategic Approach: The Cyanuric Chloride/DMF System

To overcome the challenge of monoselectivity, a mild and highly efficient chlorinating system employing cyanuric chloride in N,N-dimethylformamide (DMF) is recommended. This combination forms a Vilsmeier-Haack type reagent in situ, which demonstrates high selectivity for the monochlorination of diols.[6]

Causality for Method Selection (Expertise & Experience):

-

High Selectivity: The bulky nature of the intermediate Vilsmeier-Haack reagent and the reaction mechanism itself favors a single substitution on the diol. Once one hydroxyl group has reacted, the resulting intermediate is sterically and electronically less favorable for a second reaction compared to a fresh diol molecule.

-

Mild Reaction Conditions: The reaction proceeds at low temperatures (-5°C to 0°C), which minimizes side reactions and preserves sensitive functional groups that might be present in more complex substrates.[6]

-

Simplified Purification: The high selectivity leads to a cleaner reaction mixture, significantly simplifying the downstream purification process compared to methods that produce statistical mixtures.[6]

-

Cost-Effectiveness and Availability: The reagents—cyanuric chloride, DMF, and 1,9-nonanediol—are readily available and cost-effective, making this process scalable.

Mechanistic Insights

The success of this protocol hinges on the formation and reactivity of the active chlorinating agent, a Vilsmeier-Haack type reagent.

-

Activator Formation: Cyanuric chloride reacts with DMF to form a reactive iminium salt. This is the active chlorinating species.

-

Alcohol Activation: One of the primary hydroxyl groups of 1,9-nonanediol acts as a nucleophile, attacking the electrophilic carbon of the iminium salt.

-

Chlorination: A chloride ion (from the iminium salt complex) then displaces the activated hydroxyl group via an SN2-type mechanism, yielding the desired this compound and regenerating DMF. The reaction stoichiometry and conditions are optimized to ensure that once one hydroxyl group is chlorinated, the reaction is quenched before the second hydroxyl group can react.

Data Presentation

Table 1: Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 1,9-Nonanediol | 3937-56-2 | C₉H₂₀O₂ | 160.25 | 45-47 |

| This compound | 51308-99-7 | C₉H₁₉ClO | 178.70 | 28 |

| Cyanuric Chloride | 108-77-0 | C₃Cl₃N₃ | 184.41 | 146 |

| N,N-Dimethylformamide | 68-12-2 | C₃H₇NO | 73.09 | -61 |

Data sourced from[3][5][7][8].

Experimental Protocol: Selective Monochlorination

This protocol is adapted from a validated method for the selective monochlorination of analogous diols.[6]

Materials and Equipment

-

1,9-Nonanediol (1.0 eq)

-

Cyanuric Chloride (1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with magnetic stirrer, thermometer, and addition funnel

-

Ice-salt bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and filtration

Step-by-Step Methodology

Part A: Activator (Vilsmeier-Haack Reagent) Preparation

-

In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), add DMF (approx. 5 mL per gram of cyanuric chloride).

-

Begin stirring and cool the flask to 10-20°C using a water bath.

-

Add cyanuric chloride (1.1 eq) to the DMF in portions, ensuring the temperature does not exceed 20°C.

-

Once the addition is complete, allow the mixture to stir at room temperature for approximately 4-6 hours. A white precipitate of the Vilsmeier-Haack reagent will form.

Part B: Chlorination Reaction

-

In a separate flask, prepare a solution of 1,9-nonanediol (1.0 eq) in a minimal amount of DMF.

-

Cool the activator suspension from Part A to between -5°C and 0°C using an ice-salt bath.

-

Slowly add the 1,9-nonanediol solution dropwise to the cold activator suspension via an addition funnel. Meticulously maintain the internal temperature between -5°C and 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

Part C: Work-up and Purification

-

Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous mixture three times with dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Visualization of Workflow and Mechanism

Experimental Workflow

Caption: High-level experimental workflow for the synthesis.

Simplified Reaction Mechanism

Caption: Simplified reaction mechanism for monochlorination.

Conclusion

The selective monochlorination of 1,9-nonanediol is a critical transformation for accessing the versatile this compound intermediate. The outlined method, utilizing a cyanuric chloride/DMF system, provides a reliable and high-yielding pathway that addresses the inherent challenge of selectivity. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, particularly temperature, researchers can consistently produce the target molecule with high purity. This guide serves as a foundational document for scientists and professionals engaged in pharmaceutical development and fine chemical synthesis, enabling the efficient incorporation of this valuable building block into their synthetic programs.

References

-

ResearchGate. (n.d.). Selective monochlorination of unsymmetrical vicinal diols with chlorinated iminium chlorides | Request PDF. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,9-Nonanediol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-1-butanol in Advanced Chemical Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 1,9-Nonanediol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kuraray Europe GmbH. (n.d.). 1,9-nonanediol – The ingredient of choice for polyols and fine chemicals. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,9-Nonanediol: Properties and Applications for Chemical Synthesis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Nonanol, 9-chloro- - Substance Details. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,9-Nonanediol: linear C9 diol: Kuraray [kuraray.eu]

- 3. nbinno.com [nbinno.com]

- 4. CAS 51308-99-7: this compound | CymitQuimica [cymitquimica.com]

- 5. 1,9-Nonanediol [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 9-Chloro-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and drug development, a thorough understanding of the fundamental physicochemical properties of intermediate compounds is paramount. This guide provides a comprehensive technical overview of 9-Chloro-1-nonanol, a molecule of interest for its bifunctional nature, incorporating both a terminal hydroxyl group and a chloroalkane moiety. As a Senior Application Scientist, this document is structured to deliver not just raw data, but to provide context, experimental rationale, and actionable protocols, ensuring a robust foundation for its application in research and development. The methodologies described herein are grounded in established, internationally recognized standards to ensure scientific integrity and reproducibility.

Section 1: Chemical Identity and Molecular Structure

This compound is a long-chain fatty alcohol derivative characterized by a nine-carbon aliphatic chain with a hydroxyl group at one terminus and a chlorine atom at the other.[1] This unique structure imparts it with distinct chemical reactivity, making it a versatile building block in organic synthesis.

Molecular Structure:

Figure 2: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a crucial parameter for distillation-based purification.

Reported Boiling Point: 254.55 °C (rough estimate) [2] Experimental Protocol for Boiling Point Determination (Siwoloboff Method):

This micro-method is suitable for small sample volumes and is based on the principles described in OECD Guideline 103.

Rationale: The Siwoloboff method is a convenient micro-scale technique that relies on the principle of vapor pressure equalization. The temperature at which the liquid re-enters the inverted capillary upon cooling corresponds to the boiling point at the ambient pressure.

Methodology:

-

Sample Preparation:

-

Place approximately 0.5 mL of this compound into a small test tube (fusion tube).

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer using a rubber band or wire.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with silicone oil) ensuring the sample is below the oil level.

-

-

Determination:

-

Heat the bath gently.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly while stirring.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Section 3: Density and Solubility

Density

Density is the mass of a substance per unit volume and is an important parameter for quality control and for calculations involving mass-volume conversions.

Reported Density: 0.9723 g/cm³ (rough estimate) [2] Experimental Protocol for Density Determination (Pycnometer Method):

This protocol adheres to the principles of OECD Guideline 109.

Rationale: The pycnometer method is a highly accurate technique for determining the density of liquids by precisely measuring the mass of a known volume.

Methodology:

-

Calibration:

-

Clean and dry a pycnometer of known volume.

-

Determine the mass of the empty, dry pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and determine the mass.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Bring the sample to a constant temperature (e.g., 20 °C) in a water bath.

-

Adjust the volume to the calibration mark.

-

Determine the mass of the pycnometer filled with the sample.

-

-

Calculation:

-

Calculate the density by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of this compound is critical for its use in reaction media, for extraction and purification processes, and for formulation development.

Qualitative Solubility:

-

Water: Limited solubility due to the long hydrophobic nonane chain. [1]* Organic Solvents: Soluble in common organic solvents. [1] Quantitative Solubility Data:

| Solvent | Solubility |

| Water | Data not definitively found in the search results. |

| Ethanol | Miscible |

| Methanol | Miscible |

| Acetone | Miscible |

| Chloroform | Miscible |

Experimental Protocol for Solubility Determination (Flask Method):

This protocol is based on OECD Guideline 105 for substances with solubility above 10⁻² g/L.

Rationale: The flask method is a straightforward and reliable way to determine the saturation concentration of a substance in a solvent by allowing the system to reach equilibrium.

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

-

Equilibration:

-

Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the required time.

-

-

Phase Separation:

-

Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solute.

-

-

Analysis:

-

Accurately measure the concentration of this compound in the saturated solution using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Calculation:

-

Express the solubility in g/100 mL or other appropriate units.

-

Section 4: Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) in the region of 3.6 ppm.

-

A triplet corresponding to the methylene protons adjacent to the chlorine atom (-CH₂Cl) in the region of 3.5 ppm.

-

A series of multiplets for the methylene protons in the middle of the carbon chain, likely in the range of 1.2-1.8 ppm.

Expected ¹³C NMR Spectral Features:

-

A peak for the carbon attached to the hydroxyl group (-CH₂OH) around 62 ppm.

-

A peak for the carbon attached to the chlorine atom (-CH₂Cl) around 45 ppm.

-

A series of peaks for the internal methylene carbons between 25 and 33 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 (broad) | O-H | Stretching |

| ~2920 and ~2850 | C-H (alkane) | Stretching |

| ~1465 | C-H | Bending (scissoring) |

| ~1050 | C-O | Stretching |

| ~720 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (178.7 m/z) may be observed, though it might be weak due to facile fragmentation.

-

Loss of Water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z 160.

-

Loss of HCl (M-36): Fragmentation involving the loss of hydrogen chloride, leading to a peak at m/z 142.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Cleavage of the C-Cl bond: Leading to fragments corresponding to the alkyl chain.

Section 5: Synthesis

A reliable synthetic route is essential for the production of this compound for research and development purposes. One common and effective method is the selective chlorination of a diol.

Synthetic Protocol: Chlorination of 1,9-Nonanediol using Thionyl Chloride

Rationale: Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of primary alcohols to alkyl chlorides. The reaction proceeds with good yield and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. By using a stoichiometric amount of thionyl chloride, selective monochlorination can be favored.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1,9-nonanediol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the solution in an ice bath.

-

-

Reagent Addition:

-

Slowly add one equivalent of thionyl chloride dropwise to the cooled solution with vigorous stirring.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (monitoring by TLC or GC is recommended to determine completion).

-

-

Workup and Purification:

-

Cool the reaction mixture and carefully quench it by pouring it over ice water.

-

Separate the organic layer and wash it successively with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Figure 3: Synthetic Workflow for this compound.

Section 6: Safety and Handling

As with any chemical substance, proper handling and safety precautions are essential when working with this compound.

General Hazards:

-

Eye Irritation: Like many alcohols, it can cause eye irritation. [3]* Skin Contact: Prolonged or repeated skin contact may cause irritation. [4]* Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation and central nervous system effects. [3]* Ingestion: May be harmful if swallowed. [1] Safe Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. [4][5]* Ventilation:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. [4]* Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [6]* Spill and Disposal:

-

In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations. [4] Toxicological Data:

-

Specific LD50 data for this compound was not found in the provided search results. However, it is prudent to treat it with the same level of caution as other long-chain halogenated alcohols.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, along with standardized experimental protocols for their determination. By integrating reliable data with practical methodologies, this document aims to empower researchers, scientists, and drug development professionals in their endeavors that utilize this versatile chemical intermediate. A commitment to the principles of scientific integrity and safety is paramount for successful and responsible innovation.

References

- Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://chlorinated-solvents.

- Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali. [URL: https://www.olin.com/wp-content/uploads/2021/11/Chlorinated-Solvents-Product-Stewardship-Manual.pdf]

- Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://chlorinated-solvents.

- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. (2023-12-25). [URL: https://ecolink.com/info/chlorinated-solvents-health-effects-understanding-risks-and-precautions/]

- Safe and efficient handling of chlorinated solvents. IPI Global. [URL: https://www.ipi-global.

- CAS 51308-99-7: this compound. CymitQuimica. [URL: https://www.cymitquimica.com/cas/51308-99-7]

- Mass Spectrometry. [URL: https://www.asdlib.org/onlineArticles/ecourseware/Bassingthwaighte/8-MS-1.pdf]

- This compound. ChemBK. (2024-04-10). [URL: https://www.chembk.com/en/chem/9-Chloro-1-nonanol]

- 1-Nonanol, 9-chloro-. Substance Details - SRS. US EPA. [URL: https://cdxapps.epa.gov/srs/substance-details/291336]

- FTIR spectrum of liquid nonanol C9H519H. ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectrum-of-liquid-nonanol-C9H519H_fig4_336683519]

- This compound | 51308-99-7. ChemicalBook. (2025-07-16). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11458807.htm]

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). [URL: https://www.masterorganicchemistry.com/common-solvents-in-organic-chemistry/]

- This compound 51308-99-7. Guidechem. [URL: https://www.guidechem.com/product_show-51308-99-7.html]

- Common Organic Solvents: Table of Properties. [URL: https://www.organicdivision.org/wp-content/uploads/2021/12/Common-Organic-Solvents.pdf]

- 1-Nonanol | C9H20O | CID 8914. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Nonanol]

- 1-Nonanol. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C143088&Type=IR-SPEC&Index=1#IR-SPEC]

- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. (2022-09-13). [URL: https://pubs.aip.

- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. (2022-05-10). [URL: http://www.orgsyn.org/demo.aspx?prep=v99p060]

- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8976192/]

- nonanol, 143-08-8. The Good Scents Company. [URL: https://www.thegoodscentscompany.

- 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Whitman People. [URL: https://people.whitman.

- FTIR Functional Group Database Table with Search. InstaNANO. [URL: https://instanano.com/all/characterization/ftir/ftir-functional-group-search/]

- 1-Nonanol. Santa Cruz Biotechnology.

- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20). [URL: https://www.youtube.

- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5979]

- Nonyl alcohol synthesis process. Google Patents. [URL: https://patents.google.

- A Comparative Guide to the FTIR Analysis of 4-Chloro-1-butanol for Functional Group Confirmation. Benchchem. [URL: https://www.benchchem.

- FTIR and GC as complementary tools for analysis of corrosive gases. ResearchGate. (2009-10-27). [URL: https://www.researchgate.net/publication/229064115_FTIR_and_GC_as_complementary_tools_for_analysis_of_corrosive_gases]

- 13C NMR Chemical Shifts. Oregon State University. [URL: https://oregonstate.edu/courses/ch335/CH335-Spectroscopy/13CNMR/13CNMR.html]

- This compound (C9H19ClO). PubChemLite. [URL: https://pubchemlite.com/compound/9-chloro-1-nonanol_C9H19ClO]

- Properties of Common Organic Solvents. [URL: https://home.hoye.chem.umn.edu/wp-content/uploads/2022/09/Solvent-Properties-2022.pdf]

- 1-Nonanol. Hazardous Agents - Haz-Map. [URL: https://haz-map.com/Agents/1075]

- GSRS. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001476f5-048e-4b77-9a8f-51d02c52e46b]

Sources

An In-Depth Technical Guide to 9-Chloro-1-nonanol (CAS: 51308-99-7): A Bifunctional Building Block for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 9-Chloro-1-nonanol (CAS No. 51308-99-7), a versatile bifunctional organic compound. Possessing both a terminal hydroxyl group and a primary alkyl chloride on a flexible nine-carbon backbone, this molecule serves as a critical intermediate and building block in diverse synthetic applications, from pharmaceuticals to specialty polymers.[1] This document delineates its physicochemical properties, explores its core reactivity, presents methodologies for its analytical characterization, outlines its applications in drug discovery and complex molecule synthesis, and provides essential safety and handling protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Strategic Value of Bifunctionality

This compound is an aliphatic haloalcohol characterized by a C9 alkyl chain, with a hydroxyl (-OH) group at position 1 and a chlorine (-Cl) atom at position 9.[2] This unique structural arrangement confers dual reactivity, allowing for orthogonal or sequential chemical modifications. The hydroxyl group can undergo classic alcohol reactions such as esterification, etherification, or oxidation, while the terminal chlorine atom is a prime site for nucleophilic substitution.[2]

This duality makes this compound an invaluable linker molecule and a strategic starting material for constructing complex molecular architectures where precise spacing and differential functionalization are required. Its nine-carbon chain provides a flexible, hydrophobic spacer, a desirable attribute in the design of pharmacologically active molecules and functional materials.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, solvent selection, and purification procedures. This compound is typically a colorless to pale yellow liquid above its melting point.[2]

| Property | Value | Source(s) |

| CAS Number | 51308-99-7 | [3] |

| Molecular Formula | C₉H₁₉ClO | [2][4] |

| Molecular Weight | 178.70 g/mol | [3][4] |

| Appearance | White to light yellow solid below 28°C; Colorless to pale yellow liquid above 28°C | [2][5] |

| Melting Point | 28°C | [3][6] |

| Boiling Point | 142-143°C at 20 Torr; 254.55°C (estimated) | [3][6] |

| Density | ~0.972 g/cm³ (estimate) | [6] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

| pKa | 15.19 ± 0.10 (Predicted) | [6] |

| Refractive Index | ~1.4575 (estimate) | [6] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective transformations, enabling chemists to build complexity in a controlled, stepwise manner.

-

The Hydroxyl Group (-OH): As a primary alcohol, this group is readily derivatized. It can be protected using standard protecting groups (e.g., silyl ethers) to isolate its reactivity, oxidized to an aldehyde or carboxylic acid, or directly used in nucleophilic attacks for the formation of esters and ethers.[7][8] The choice of reagent and reaction conditions dictates the outcome, a cornerstone of modern organic synthesis.[9]

-

The Chloro Group (-Cl): The terminal primary chloride is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions.[10] It can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This functionality is critical for introducing nitrogen-containing moieties in drug candidates or for chain extension protocols.[11]

Caption: Dual reactivity pathways of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a critical intermediate in multi-step syntheses.[1]

-

As a Linker Molecule: In drug development, particularly for PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), linker molecules are essential. This compound provides a long, flexible, and chemically accessible scaffold to connect two different molecular entities, such as a targeting moiety and a payload.

-

Synthesis of Heterocycles and Complex Molecules: The compound can be used to introduce a C9 chain that can be later functionalized or cyclized. For example, the chloride can be converted to an amine, which can then react with the oxidized alcohol (carboxylic acid) end to form a macrocyclic lactam.

-

Precursor for Other Bifunctional Reagents: The terminal chloride can be substituted by other functional groups (e.g., azide, alkyne) to generate new bifunctional building blocks for use in click chemistry or other biocompatible ligation reactions.

Caption: General synthetic workflow using this compound.

Analytical Characterization Protocol

Purity assessment and structural confirmation are paramount. A multi-technique approach is recommended for comprehensive characterization.

Objective: To confirm the identity and assess the purity of a supplied sample of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC is ideal for separating volatile and thermally stable compounds like this compound, providing a quantitative measure of purity.[12] MS provides structural information based on mass-to-charge ratio and fragmentation patterns.

-

Methodology:

-

Prepare a 1 mg/mL solution in a suitable solvent (e.g., Dichloromethane).

-

Inject 1 µL onto a non-polar GC column (e.g., DB-5ms).

-

Use a temperature gradient (e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min).

-

Analyze the mass spectrum for the molecular ion peak (M⁺) and characteristic fragments (e.g., [M-H₂O]⁺, [M-Cl]⁺).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.[13]

-

Methodology:

-

Dissolve ~10-20 mg of the sample in 0.7 mL of CDCl₃.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

-

Expected ¹H NMR Signals (300 MHz, CDCl₃):

-

δ ~3.64 ppm (triplet, 2H, -CH₂OH)

-

δ ~3.53 ppm (triplet, 2H, -CH₂Cl)

-

δ ~1.2-1.8 ppm (multiplets, 14H, internal -CH₂- groups)

-

A broad singlet corresponding to the -OH proton.

-

-

Expected ¹³C NMR Signals (75 MHz, CDCl₃):

-

δ ~62.9 ppm (-CH₂OH)

-

δ ~45.1 ppm (-CH₂Cl)

-

Multiple signals between δ ~25-33 ppm for the internal carbons.

-

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: IR spectroscopy identifies the key functional groups present in the molecule.[14]

-

Methodology:

-

Acquire a spectrum using a neat sample (liquid film) on a salt plate (NaCl or KBr).

-

-

Expected Characteristic Peaks:

-

~3300 cm⁻¹ (broad): O-H stretch

-

~2850-2950 cm⁻¹ (strong): C-H aliphatic stretch

-

~1050 cm⁻¹ (strong): C-O stretch

-

~650-750 cm⁻¹ (variable): C-Cl stretch

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[15]

-

Handling:

-

Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound stands out as a highly valuable and versatile building block for the modern synthetic chemist. Its dual-ended, differential reactivity provides a powerful tool for the strategic construction of complex molecules, particularly as a flexible linker in pharmaceutical research and as a key intermediate in materials science. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for unlocking its full synthetic potential.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Autech Industry Co.,Ltd. (n.d.). Bulk Purchase of this compound: Your Supplier in China. Retrieved from [Link]

-

Alterno. (2025, October 31). Safety data sheet. Retrieved from [Link]

-

Chemistry Experimental. (n.d.). General Chemistry Methods. Retrieved from [Link]

-

U.S. EPA. (2023, November 1). 1-Nonanol, 9-chloro- - Substance Details. Retrieved from [Link]

-

LCGC North America. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). nonanol, 143-08-8. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nonanol. Retrieved from [Link]

-

CORE. (n.d.). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Nonanol - IR Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Nonanol - Mass Spectrum. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nonanol. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2024, May 7). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1-Chlorononane in Organic Synthesis Pathways. Retrieved from [Link]

-

Research and Reviews. (n.d.). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Recent Achievements in Organic Reactions in Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

-

PubMed Central. (n.d.). Non-clinical studies required for new drug development. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PELARGONİC ALCOHOL (1-NONANOL). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Nonanol - Antoine Equation Parameters. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 51308-99-7: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. innospk.com [innospk.com]

- 5. 51308-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. 1-Nonanol [webbook.nist.gov]

- 15. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 16. fishersci.com [fishersci.com]

The Solubility Profile of 9-Chloro-1-nonanol in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 9-Chloro-1-nonanol in a range of common organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict the solubility behavior of this bifunctional molecule. By estimating the HSP values for this compound and calculating the Relative Energy Difference (RED) against a curated list of solvents, we present a semi-quantitative framework for solvent selection. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to validate these predictions and ascertain definitive solubility values tailored to their specific applications. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists engaged in drug development, chemical synthesis, and materials science where this compound is a key intermediate or component.

Introduction: The Molecular Landscape of this compound and Its Implications for Solubility

This compound (C₉H₁₉ClO) is a long-chain bifunctional organic molecule featuring a primary alcohol (-OH) at one terminus and a chloro (-Cl) group at the other, connected by a nine-carbon aliphatic chain. This unique structure imparts a distinct physicochemical profile that governs its interactions with various solvents. The long, nonpolar alkyl chain suggests an affinity for nonpolar solvents, while the presence of the hydroxyl group introduces the capacity for hydrogen bonding, and the terminal chlorine atom adds a degree of polarity. Consequently, predicting its solubility is not straightforward and requires a nuanced understanding of intermolecular forces.

This guide aims to deconstruct the solubility of this compound by:

-

Establishing a theoretical framework for solubility based on the principle of "like dissolves like," quantified through Hansen Solubility Parameters.

-

Providing estimated HSP values for this compound, derived from known values of analogous compounds.

-

Presenting a predicted solubility profile in a range of common organic solvents, categorized by their polarity and chemical nature.

-

Detailing robust experimental methodologies for the empirical determination of solubility, ensuring scientific integrity and reproducibility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including solvents and solutes, can be assigned a unique set of these three parameters. The principle posits that substances with similar HSP values are likely to be miscible or have high solubility in one another. The "distance" between the HSPs of a solute (1) and a solvent (2) in this three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

The term Ra represents the Hansen solubility parameter distance. To further refine the prediction, an interaction radius (R₀ ) for the solute is determined, defining a "solubility sphere." Solvents that fall within this sphere (i.e., have an Ra less than R₀) are predicted to be good solvents for the solute. The Relative Energy Difference (RED) number provides a convenient metric for this:

-

RED < 1.0: High likelihood of solubility.

-

RED = 1.0: On the borderline of solubility.

-

RED > 1.0: Low likelihood of solubility.

The RED number is calculated as: RED = Ra / R₀

Estimated Hansen Solubility Parameters for this compound

The established HSPs for 1-nonanol are:

-

δD: 16.0 MPa½

-

δP: 4.8 MPa½

-

δH: 11.0 MPa½

The introduction of a terminal chlorine atom will primarily influence the polar and dispersion components. Based on group contribution methods, we can approximate the values for This compound :

-

δD: 16.2 MPa½ (A slight increase due to the larger, more polarizable chlorine atom)

-

δP: 5.5 MPa½ (A notable increase in polarity)

-

δH: 10.5 MPa½ (A slight decrease as the chlorine may have a minor shielding effect on the hydroxyl group's hydrogen bonding)

For the purpose of our predictions, we will assume an interaction radius (R₀) of 7.0 , which is a typical value for molecules of this size and complexity.

Predicted Solubility Profile of this compound

Based on the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, the following table presents the calculated Ra and RED values, along with a qualitative solubility prediction.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra | RED | Predicted Solubility |

| Non-Polar Solvents | ||||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.5 | 1.79 | Low |

| Toluene | 18.2 | 1.4 | 2.0 | 9.9 | 1.41 | Moderate |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 6.3 | 0.90 | High |

| Polar Aprotic Solvents | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 6.4 | 0.91 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | 0.50 | Very High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.0 | 0.43 | Very High |

| Polar Protic Solvents | ||||||

| Methanol | 15.1 | 12.3 | 22.3 | 14.2 | 2.03 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.4 | 1.49 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 6.2 | 0.89 | High |

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are invaluable for initial screening, empirical determination of solubility is crucial for definitive formulation and process development. The following are standard, reliable methods for quantifying the solubility of this compound.

Isothermal Shake-Flask Method

This is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Equilibration: Agitate the mixture at a constant, defined temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute is essential to confirm saturation.

-

Phase Separation: Cease agitation and allow the phases to separate. If necessary, centrifuge the sample to pellet any suspended solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant (the saturated solution). Quantify the concentration of this compound in the aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Cloud Point Titration

This method is particularly useful for determining the temperature-dependent solubility and for systems where a distinct phase change is observable.

Methodology:

-

Initial Solution: Prepare a solution of this compound in the solvent at a concentration known to be below the saturation point at an elevated temperature.

-

Controlled Cooling: Slowly cool the solution while stirring.

-

Cloud Point Detection: The temperature at which the solution first becomes turbid (the "cloud point") is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process with solutions of varying concentrations to construct a solubility curve as a function of temperature.

Diagrams and Visualizations

Experimental Workflow for Isothermal Shake-Flask Method

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Conclusion and Recommendations

This technical guide provides a robust theoretical framework for understanding and predicting the solubility of this compound in a variety of organic solvents. The predictions based on Hansen Solubility Parameters suggest that this compound exhibits favorable solubility in polar aprotic solvents such as ethyl acetate and THF, and in moderately polar protic solvents like isopropanol. Its solubility is predicted to be lower in highly non-polar solvents like hexane and highly polar, hydrogen-bonding solvents like methanol.

It is imperative for researchers and formulation scientists to utilize these predictions as a foundational guide for solvent screening. However, for critical applications, these theoretical values must be substantiated with empirical data. The experimental protocols detailed herein offer reliable methods for obtaining precise and accurate solubility measurements. By integrating theoretical predictions with experimental validation, a comprehensive and reliable understanding of this compound's solubility can be achieved, facilitating its effective use in scientific research and industrial applications.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

"Hansen Solubility Parameters". Wikipedia, Wikimedia Foundation. [Link]

-

Abbott, S. "HSP Basics". Steven Abbott TCNF Ltd. [Link]

A Technical Guide to High-Purity 9-Chloro-1-nonanol for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, foundational step in the journey of discovery. The integrity of a synthesis, the reliability of biological data, and ultimately, the viability of a drug candidate can hinge on the quality of its starting materials. 9-Chloro-1-nonanol (CAS No. 51308-99-7), a versatile bifunctional molecule, serves as a key building block in the synthesis of a variety of pharmaceutical compounds and complex organic structures.[1] Its nine-carbon chain, functionalized with a terminal hydroxyl group and a chloro group, allows for a diverse range of chemical modifications.[2][3]

This in-depth technical guide provides a comprehensive overview of commercially available high-purity this compound, offering insights into supplier evaluation, purity assessment, and the scientific rationale behind selecting the optimal grade for your research and development needs.

Understanding the Landscape: Commercial Suppliers of this compound

A survey of the chemical marketplace reveals several commercial suppliers offering this compound, typically with purity specifications ranging from 97% to over 98%. The selection of a supplier should be a meticulous process, extending beyond mere cost considerations to a thorough evaluation of their quality control measures and the transparency of their analytical data.

Below is a comparative summary of representative commercial suppliers and their stated purity levels for this compound. It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from any potential supplier before purchase.

| Supplier | Stated Purity | Additional Information |

| Weifang Yangxu Group Co., Ltd. | 99% | Offers the product for lab/research institutions.[4] |

| Shaanxi Dideu New Materials Co. Ltd. | 98.0% | Provides the compound for various applications.[5] |

| Career Henan Chemical Co. | >98% | Lists the product among its chemical offerings.[5] |

| CymitQuimica | Varies | Aggregates products from multiple sources with varying purities.[3] |

| ChemicalBook | Varies | A platform listing various suppliers and their specifications.[2] |

The Chemistry of Purity: Synthesis and Potential Impurities

To truly understand the purity of this compound, one must consider its synthetic origins. A common and logical synthetic route to this compound involves the selective chlorination of 1,9-nonanediol. This reaction, often employing a reagent like thionyl chloride (SOCl₂) or hydrochloric acid, aims to replace one of the hydroxyl groups with a chlorine atom.

A plausible synthetic pathway is as follows:

HO-(CH₂)₉-OH + SOCl₂ → Cl-(CH₂)₉-OH + SO₂ + HCl

This seemingly straightforward reaction can, however, lead to the formation of several process-related impurities that may be present in the final product. Understanding these potential impurities is crucial for interpreting analytical data and assessing the suitability of a particular batch of this compound for a specific application.

Potential Impurities:

-

1,9-Nonanediol (Starting Material): Incomplete reaction will result in the presence of the starting diol in the final product.

-

1,9-Dichlorononane (Over-reaction Product): If the reaction conditions are not carefully controlled, both hydroxyl groups of 1,9-nonanediol can be chlorinated, leading to the formation of the dichloroalkane.

-

Solvent Residues: The reaction is typically carried out in a solvent, and traces of this solvent may remain in the final product.

-

Reagent-derived Impurities: Residual reagents or byproducts from the chlorinating agent can also be present.

The following diagram illustrates the synthetic pathway and the potential for impurity formation.

Caption: Synthetic pathway of this compound and potential byproducts.

Analytical Verification of Purity: A Practical Approach

While suppliers provide a Certificate of Analysis, it is often prudent for researchers to perform their own analytical verification, especially for critical applications. The choice of analytical method depends on the desired level of detail and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of this compound and its volatile impurities.

Experimental Protocol: Purity Determination by GC-MS

This protocol provides a general framework for the analysis of this compound purity. Method optimization may be required based on the specific instrument and column used.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-400.

3. Data Analysis:

-

The purity of this compound is typically determined by area percent normalization. The peak area of this compound is divided by the total area of all detected peaks.

-

Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and by considering the likely impurities from the synthetic route.

Decision-Making Framework for Supplier Selection

The selection of a commercial supplier for high-purity this compound should be a structured process. The following flowchart provides a logical framework for this decision-making process, emphasizing technical due diligence.

Caption: Decision-making flowchart for selecting a this compound supplier.

The Role of High-Purity this compound in Drug Discovery

Chlorine-containing compounds are of significant interest in medicinal chemistry, with numerous FDA-approved drugs incorporating this halogen.[6] The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its dual functionality, serves as a valuable synthon for introducing a nine-carbon linker with a reactive hydroxyl group, which can be further modified to build more complex molecular architectures.

The use of high-purity this compound is paramount in these applications. Impurities can lead to the formation of undesired side products, complicating purification processes and potentially leading to the generation of compounds with altered or undesirable biological activity. For instance, the presence of 1,9-dichlorononane as an impurity could lead to the formation of cross-linked dimers in subsequent reactions, while unreacted 1,9-nonanediol could result in the synthesis of a more polar, undesired analog.

Conclusion

The selection and validation of high-purity this compound is a critical, yet often overlooked, aspect of the drug discovery and development process. By understanding the commercial supplier landscape, the chemistry of its synthesis and potential impurities, and by implementing robust analytical verification methods, researchers can ensure the quality and integrity of their starting materials. This diligence at the outset of a research program can save considerable time and resources, and ultimately contribute to the successful advancement of new therapeutic agents.

References

-

Weifang Yangxu Group Co., Ltd. This compound. [Link]

-

PubChem. This compound. [Link]

-

U.S. EPA. 1-Nonanol, 9-chloro-. [Link]

-

NIST. 1-Nonanol, 9-chloro-, acetate. [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

GSC. nonanol, 143-08-8. [Link]

Sources

- 1. Nonanoic acid, 9-chloro- | C9H17ClO2 | CID 14255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51308-99-7 [chemicalbook.com]

- 3. CAS 51308-99-7: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

A Technical Guide to the Synthetic Applications of ω-Chloroalkanols: From Versatile Building Blocks to Complex Scaffolds

Introduction: The Dual Reactivity of ω-Chloroalkanols

In the landscape of modern organic synthesis, the strategic value of a chemical building block is often defined by its versatility and predictable reactivity. Among the most useful bifunctional synthons are the ω-chloroalkanols. These linear aliphatic molecules, characterized by a hydroxyl group (-OH) at one terminus and a chlorine atom (-Cl) at the other, offer a powerful platform for the construction of a wide array of more complex structures. Their utility is central to fields ranging from pharmaceutical discovery to materials science.[1][2]

Chemical Structure and Inherent Reactivity

The fundamental appeal of ω-chloroalkanols lies in the orthogonal reactivity of their two functional groups. The hydroxyl group serves as a potent nucleophile or can be readily converted into an ester or ether.[3][4] Conversely, the terminal chloride acts as a leaving group in nucleophilic substitution reactions or can be transformed into an organometallic species for carbon-carbon bond formation.[5][6] This differential reactivity allows for selective, stepwise transformations, making them ideal starting materials for multi-step syntheses.

Caption: Orthogonal reactive sites in an ω-chloroalkanol molecule.

Intramolecular Cyclization: A Premier Route to Cyclic Ethers

One of the most elegant and widespread applications of ω-chloroalkanols is the synthesis of saturated oxygen heterocycles, such as tetrahydrofuran (THF) and tetrahydropyran (THP).[7][8] These motifs are ubiquitous in natural products and are key structural units in many pharmaceuticals.[8][9][10] The intramolecular Williamson ether synthesis provides a direct and efficient method for this transformation.[11]

The Intramolecular Williamson Ether Synthesis

This reaction proceeds via a two-step sequence initiated by the deprotonation of the terminal hydroxyl group.[12] The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol to form a sodium alkoxide without competing in a substitution reaction.[13] The resulting alkoxide, now a potent intramolecular nucleophile, attacks the carbon atom bearing the chlorine in a concerted SN2 displacement, forging the cyclic ether and expelling a chloride ion.[5][11]

Caption: Workflow for intramolecular Williamson ether synthesis.

Factors Influencing Cyclization

The favorability of this reaction is largely governed by thermodynamics and kinetics, with the formation of five- and six-membered rings being particularly efficient.[11] The formation of five-membered rings like THF is entropically and enthalpically favored, resulting in rapid reaction rates.[11]

| Chloroalkanol | Ring Size | Product | Typical Yield |

| 3-Chloro-1-propanol | 4 | Oxetane | Moderate |

| 4-Chloro-1-butanol | 5 | Tetrahydrofuran (THF) | High |

| 5-Chloro-1-pentanol | 6 | Tetrahydropyran (THP) | High |

Experimental Protocol: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol

This protocol describes a standard laboratory procedure for the synthesis of THF.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Reagents: Sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) is suspended in anhydrous dimethylformamide (DMF).

-

Reaction Initiation: 4-Chloro-1-butanol (1.0 eq.) dissolved in anhydrous DMF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until hydrogen evolution ceases.

-

Cyclization: The reaction mixture is heated to 80-100 °C and maintained for 2-4 hours to ensure complete cyclization. Progress can be monitored by TLC or GC-MS.

-

Workup: After cooling, the reaction is carefully quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: THF is isolated by fractional distillation.

ω-Chloroalkanols as Linchpins in Linear Synthesis

The orthogonal nature of ω-chloroalkanols allows them to act as molecular "linchpins," connecting two different molecular fragments through sequential reactions at each end.

Selective Esterification of the Hydroxyl Group

The hydroxyl group can be selectively esterified while leaving the chloro group intact for subsequent transformations. While Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a classic method, it is reversible and often requires removal of water to achieve high yields.[4][14] A more robust and generally higher-yielding approach involves acylation with an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or carboxylic acid byproduct.[3][14]

Caption: Stepwise modification of an ω-chloroalkanol.

Nucleophilic Substitution at the Carbon-Chlorine Bond

With the hydroxyl group protected or unreacted, the terminal chloride serves as an excellent electrophilic site. It readily undergoes SN2 reactions with a variety of nucleophiles. A particularly valuable transformation is the reaction with ammonia or primary amines to yield amino alcohols, which are important precursors in pharmaceutical synthesis.[15][16] Other common nucleophiles include cyanide (for chain extension), azide (precursor to amines), and thiolates (for sulfur-containing compounds).

Advanced Strategies: Carbon-Carbon Bond Formation

A more advanced application involves converting the electrophilic chloro-terminus into a nucleophilic carbon center via an organometallic intermediate, most commonly a Grignard reagent.[17]

The Challenge: The Incompatibility of Grignard Reagents and Alcohols

A direct attempt to form a Grignard reagent from an ω-chloroalkanol will fail. The Grignard reagent is a powerful base and will be instantly quenched by the acidic proton of the hydroxyl group.[6][18] This is a classic example where understanding competing reaction pathways is essential for successful synthesis design.

The Solution: Protecting Group Strategy

To overcome this, the hydroxyl group must first be "protected" by converting it into a functional group that is stable to the Grignard formation conditions. A common choice is a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether. Once protected, magnesium metal can be inserted into the C-Cl bond to form the Grignard reagent.[18] This reagent can then react with electrophiles like aldehydes, ketones, or esters to form a new carbon-carbon bond.[19][20][21] A final deprotection step liberates the original hydroxyl group.

Experimental Protocol: Two-Step Synthesis of a 1,6-Diol

This workflow outlines the synthesis of a diol using a protected ω-chloroalkanol.

-

Protection: React 4-chloro-1-butanol (1.0 eq.) with dihydropyran (1.1 eq.) in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in dichloromethane (DCM) to form the THP-protected chloroalkane.

-

Grignard Formation: In a flame-dried flask under nitrogen, react the THP-protected chloroalkane with magnesium turnings (1.2 eq.) in anhydrous THF to form the Grignard reagent.

-

C-C Bond Formation: Cool the Grignard solution to 0 °C and add a solution of an appropriate electrophile, such as acetaldehyde (1.0 eq.), in anhydrous THF.

-

Workup and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product and remove the THP protecting group by stirring with a mild acid (e.g., acetic acid in THF/water) to yield the final 1,6-diol.

Applications in Drug Discovery and Materials Science

The synthetic routes enabled by ω-chloroalkanols provide access to molecular scaffolds of significant industrial importance.

-

Pharmaceuticals: The ability to construct heterocycles and introduce varied functionality is crucial in drug discovery.[22] Many approved drugs contain cyclic ether or amino alcohol moieties that can be synthesized using ω-chloroalkanol precursors.[2][23] The stereocontrolled synthesis of complex natural products often relies on building blocks derived from these reagents.[24]

-

Polymers: ω-Chloroalkanols can serve as monomers or initiators in polymerization reactions. For example, the hydroxyl group can initiate ring-opening polymerization of cyclic esters like caprolactone, while the terminal chloride provides a site for post-polymerization modification.

Conclusion

ω-Chloroalkanols represent a class of exceptionally versatile and cost-effective building blocks in organic synthesis. Their value stems from the predictable and orthogonal reactivity of their terminal chloro and hydroxyl groups. From the straightforward synthesis of essential cyclic ethers via intramolecular cyclization to their use as linchpins in multi-step linear syntheses and advanced applications in organometallic chemistry, these reagents provide chemists with a reliable toolkit for molecular construction. A thorough understanding of their reactivity and the strategic implementation of techniques like protecting group chemistry unlock a vast chemical space, enabling the efficient synthesis of complex and valuable molecules for both research and industrial applications.[25][26]

References

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Maehara, T., et al. (2002). Novel assembly of cyclic ethers by coupling alpha-chlorosulfides and alcohols. Organic Letters, 4(20), 3439-42. [Link]

-

YouTube. (2017, November 12). Cyclic ethers by intramolecular Williamson syntheses. [Link]

-

Wikipedia. (n.d.). Grignard reaction. [Link]

-

The Organic Chemistry Tutor. (2023, October 29). The Grignard Reaction | Synthesis of Alcohols. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclic ethers. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (2007, April 16). Stereocontrolled Natural Product Synthesis: Cyclic Ethers and Macrolides. [Link]

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

National Institutes of Health (NIH). (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

-

Kovacic, P., et al. (n.d.). Amination of Cycloalkanes with Trichloramine-Aluminum Chloride. ElectronicsAndBooks. [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 257-296. [Link]

-

Khan Academy India. (2025, July 20). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 257-296. [Link]

-

MedROC Academy. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Level. YouTube. [Link]

-

C&EN. (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]

-

It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]

-

Villemin, D., et al. (2001). Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives. Molecules, 6(10), 831-844. [Link]

-

The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. [Link]

-

Mahmoud, A. R. (2025, October 5). Organometallic Catalysts in Organic Synthesis: Advances and Applications. ResearchGate. [Link]

-

Mahmoud, A. R. (2025, September 5). Organometallic Compounds in Organic Synthesis: Mechanisms, Catalysis, and Industrial Applications. ResearchGate. [Link]

Sources

- 1. ω-Chloroalkanols [Chemical Structural Class] | TCI AMERICA [tcichemicals.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Grignard reaction - Wikipedia [en.wikipedia.org]

- 7. Cyclic ether synthesis [organic-chemistry.org]

- 8. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel assembly of cyclic ethers by coupling alpha-chlorosulfides and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereocontrolled Natural Product Synthesis: Cyclic Ethers and Macrolides [organic-chemistry.org]

- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. [PDF] Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives. | Semantic Scholar [semanticscholar.org]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. leah4sci.com [leah4sci.com]

- 19. youtube.com [youtube.com]

- 20. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. youtube.com [youtube.com]

- 22. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmtech.com [pharmtech.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application